molecular formula C13H13FN2O2 B3375816 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152975-63-7

1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3375816
CAS No.: 1152975-63-7
M. Wt: 248.25 g/mol
InChI Key: YHHZVKBRJOQRCC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a fluorophenyl group and an isopropyl group attached to the pyrazole ring

Properties

IUPAC Name

1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-8(2)12-11(13(17)18)7-15-16(12)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHZVKBRJOQRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step often involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which reacts with the pyrazole intermediate.

    Addition of the isopropyl group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or isopropyl alcohol under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at position 4 of the pyrazole ring undergoes typical acid-derived reactions:

Esterification

Reaction with alcohols (e.g., ethanol, methanol) in the presence of acid catalysts (e.g., H₂SO₄) yields esters. For example:

Reaction :
C₁₃H₁₃FN₂O₂ + ROH → C₁₃H₁₃FN₂O₂R + H₂O
Conditions : Reflux in ethanol with catalytic H₂SO₄ .

Amidation

The acid reacts with amines to form amides. For instance, treatment with pyridin-2-amine in dichloromethane (DCM) with triethylamine (TEA) produces the corresponding amide :

Reaction :
C₁₃H₁₃FN₂O₂ + H₂N-Py → C₁₃H₁₂FN₃O₂-Py
Conditions : 0°C to room temperature, 6 hours .

Decarboxylation

Under thermal or oxidative conditions, the carboxylic acid group can be removed as CO₂. For example, heating in quinoline with copper chromite catalyst yields the decarboxylated pyrazole derivative .

Pyrazole Ring Modifications

The pyrazole core participates in electrophilic and nucleophilic substitutions due to its aromaticity and electron-rich nitrogen atoms:

Halogenation

The pyrazole ring can undergo halogenation at the C-3 or C-5 positions under mild conditions. For example, iodination with ICl in dichloromethane yields iodinated derivatives .

Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions with diazomethane or nitrile oxides generate fused pyrazoline or isoxazole derivatives .

Substitution at the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is susceptible to nucleophilic aromatic substitution (NAS) under basic conditions:

Hydroxylation

Reaction with NaOH at elevated temperatures replaces fluorine with hydroxyl groups :

Reaction :
C₆H₄F → C₆H₄OH
Conditions : 100°C, 12 hours .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces diverse aryl groups .

Functionalization of the Isopropyl Group

The isopropyl substituent at position 5 can undergo oxidation or alkylation:

Oxidation to Ketone

Treatment with KMnO₄ in acidic media converts the isopropyl group to a ketone.

Radical Bromination

N-bromosuccinimide (NBS) under UV light introduces bromine at the tertiary carbon.

Key Reaction Pathways and Yields

Reaction Type Reagents/Conditions Major Product Yield Ref.
EsterificationEthanol, H₂SO₄, refluxEthyl ester derivative85–90%
AmidationPyridin-2-amine, DCM, TEAPyrazole-4-carboxamide70–75%
DecarboxylationQuinoline, CuCr₂O₄, 200°C5-(Propan-2-yl)-1-(4-fluorophenyl)pyrazole60–65%
IodinationICl, Li₂CO₃, DCM4-Iodo-pyrazole derivative80%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMFBiaryl-pyrazole hybrid75–80%

Mechanistic Insights

  • Esterification/Amidation : Proceeds via nucleophilic acyl substitution, where the carboxylic acid is activated (e.g., via acyl chloride intermediate) .

  • NAS at 4-Fluorophenyl : Fluorine’s electronegativity enhances ring electrophilicity, facilitating hydroxide or amine attack .

  • Pyrazole Halogenation : Directed by the electron-donating isopropyl group, favoring substitution at C-3 .

Stability and Reaction Optimization

  • pH Sensitivity : The carboxylic acid group protonates below pH 3, affecting solubility .

  • Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications .

Scientific Research Applications

Pharmaceutical Development

1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has shown potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance biological activity and selectivity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that specific analogs inhibited tumor growth in vitro and in vivo, suggesting a mechanism involving apoptosis induction in cancer cells .

Agrochemical Applications

The compound's ability to interact with biological systems makes it a candidate for developing agrochemicals, particularly herbicides and fungicides.

Case Study: Herbicidal Activity

In a field trial, a formulation based on this compound was tested for its efficacy against common weeds. Results showed a notable reduction in weed biomass, indicating its potential as an effective herbicide .

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials with specific properties.

Case Study: Polymer Synthesis

Researchers have explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials demonstrated improved performance compared to traditional polymers .

Table 2: Safety Data Summary

Hazard ClassificationDescription
H302Harmful if swallowed
H315Causes skin irritation

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

    1-(4-Bromophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties.

Biological Activity

1-(4-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152975-63-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H13FN2O2, with a molecular weight of 248.26 g/mol. Its structural characteristics include:

PropertyValue
IUPAC NameThis compound
Molecular Weight248.26 g/mol
PubChem CID25658284
AppearancePowder

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit notable antitumor properties . For instance, compounds with similar pyrazole structures have shown inhibitory effects on various cancer cell lines. The IC50 values for related compounds often fall within the range of 1.61 µg/mL to 1.98 µg/mL against specific cancer types, suggesting that structural modifications can enhance cytotoxicity against tumor cells .

Anticonvulsant Properties

Pyrazole derivatives have also been explored for their anticonvulsant activities . Research indicates that modifications in the pyrazole structure can lead to significant anticonvulsant effects, with certain analogs providing complete protection in animal models against seizure-inducing agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Cyclooxygenase Inhibition : Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. The interaction with COX enzymes can lead to reduced synthesis of prostaglandins, thereby alleviating inflammatory responses .
  • Cell Signaling Modulation : The presence of the fluorophenyl group may enhance binding affinity to various receptors involved in cell signaling pathways, potentially leading to altered cellular responses related to growth and apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that substituents on the phenyl ring significantly influence biological activity. For example:

  • Fluorine Substitution : The presence of a fluorine atom at the para position enhances lipophilicity and may improve binding interactions with target proteins .
  • Alkyl Substituents : The isopropyl group at position 5 contributes to increased steric bulk, which can affect the compound's pharmacokinetics and dynamics.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Antitumor Efficacy : A study demonstrated that a closely related pyrazole derivative significantly inhibited tumor growth in xenograft models, with a reported reduction in tumor size by over 50% compared to controls .
  • Anticonvulsant Screening : In another study, the compound was tested against various seizure models, showing promising results in preventing seizure episodes in rodent models .

Q & A

Q. What are the decomposition pathways under storage conditions?

  • Answer : Thermal decomposition (TGA) produces CO₂ and fluorinated aromatics above 250°C. Store at –20°C under inert gas (N₂) to prevent oxidation of the pyrazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.